molecular formula C10H12BrNO2 B8330968 3-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

3-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No. B8330968
M. Wt: 258.11 g/mol
InChI Key: VJBLRSRQWHUDAX-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

The title compound was prepared in a manner similar to that described in Step A for the synthesis of 4-((3-bromopyridin-2-yl)oxy)tetrahydro-2H-thiopyran 1,1-dioxide using tetrahydro-2H-pyran-4-ol. 1H NMR (400 MHz, DMSO-d6) δ 8.11 (dd, J=4.8, 1.7, 1H), 7.99 (dd, J=7.7, 1.7, 1H), 6.90 (dd, J=7.7, 4.8, 1H), 5.22 (m, 1H), 3.86-3.77 (m, 2H), 3.49 (m, 2H), 1.95 (m, 2H), 1.61 (m, 2H).
Name
4-((3-bromopyridin-2-yl)oxy)tetrahydro-2H-thiopyran 1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:8][CH:9]2[CH2:14][CH2:13]S(=O)(=O)[CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[O:17]1CCC(O)CC1>>[Br:1][C:2]1[C:3]([O:8][CH:9]2[CH2:14][CH2:13][O:17][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-((3-bromopyridin-2-yl)oxy)tetrahydro-2H-thiopyran 1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)OC1CCS(CC1)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.